

Application Notes and Protocols: Calcium Influx Assay with MK-801

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel with high calcium permeability, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a significant therapeutic target.[1] MK-801 (Dizocilpine) is a potent and specific uncompetitive antagonist of the NMDA receptor.[3] It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of ions, most notably calcium (Ca²⁺).[1][3] This property makes MK-801 an invaluable tool for studying NMDA receptor function and for screening potential therapeutic modulators.

This document provides detailed protocols for conducting a calcium influx assay using MK-801 to characterize the inhibition of NMDA receptor activity. The primary method described utilizes the fluorescent calcium indicator Fluo-4 AM.

Signaling Pathway

The activation of the NMDA receptor is a multi-step process. It requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the neuronal membrane is necessary to relieve this Mg²⁺ block, allowing for ion influx upon agonist binding.

[3] The subsequent influx of Ca²⁺ through the opened channel activates a multitude of

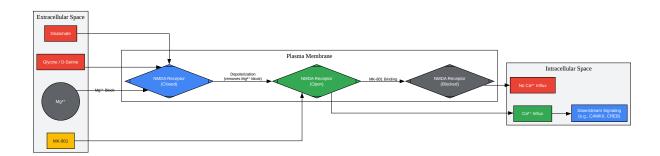




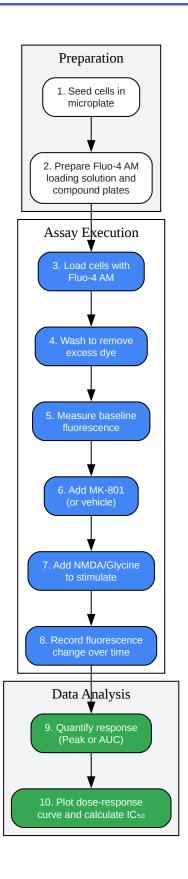


downstream signaling cascades.[4] MK-801 exerts its inhibitory effect by entering the open channel and physically occluding the pore, thereby preventing this critical calcium influx.[1][3]









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